molecular formula C10H12FNO B2705578 2-(Cyclopropylmethoxy)-5-fluoroaniline CAS No. 937596-77-5

2-(Cyclopropylmethoxy)-5-fluoroaniline

Cat. No.: B2705578
CAS No.: 937596-77-5
M. Wt: 181.21
InChI Key: GEAFMMIPUICTNG-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-5-fluoroaniline (CAS: 937596-77-5) is an organic compound with the molecular formula C₁₀H₁₂FNO and a molecular weight of 181.21 g/mol . Its structure features a benzene ring substituted with a cyclopropylmethoxy group at position 2 and a fluorine atom at position 5, along with an amine (-NH₂) group. This compound is a pale yellow oil at room temperature and is commercially available from suppliers such as American Elements and CymitQuimica . It serves as a key intermediate in pharmaceutical synthesis, particularly in constructing complex molecules like benzofuran derivatives (e.g., compounds 19–22 in –5) .

Properties

IUPAC Name

2-(cyclopropylmethoxy)-5-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAFMMIPUICTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-5-fluoroaniline typically involves the introduction of the cyclopropylmethoxy group and the fluorine atom onto the aniline ring. One common method is through a multi-step synthesis starting from commercially available aniline derivatives. The process may involve:

    Nitration: of aniline to introduce a nitro group.

    Reduction: of the nitro group to form the corresponding amine.

    Halogenation: to introduce the fluorine atom.

    Etherification: to attach the cyclopropylmethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-5-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can modify the functional groups on the aniline ring.

    Substitution: The fluorine atom and the cyclopropylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

2-(Cyclopropylmethoxy)-5-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-fluoroaniline involves its interaction with specific molecular targets. The cyclopropylmethoxy group and the fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituted Derivatives

2-(Cyclopropylmethoxy)-4-fluoroaniline (CAS: 1155956-25-4)
  • Structural Difference : The fluorine atom is at position 4 instead of 4.
  • Properties : This positional isomer has distinct electronic and steric effects due to the altered fluorine position. The InChIKey (XSSGYIZHOFUFIH) highlights its unique stereoelectronic profile .
  • Applications : Used in synthesizing PDE4 inhibitors like roflumilast (), where substituent positioning critically impacts receptor binding .
2-(Cyclopropylmethoxy)-4-fluoroaniline Hydrochloride
  • Structural Difference : The amine group is protonated as a hydrochloride salt.
  • Properties : Enhanced solubility in polar solvents compared to the free base. Four suppliers list this derivative, indicating its utility in salt-sensitive reactions .
2-(Cyclopentylmethoxy)-5-fluoroaniline
  • Structural Difference : Cyclopentylmethoxy replaces cyclopropylmethoxy.

Functional Group Variants

2-(Cyclopropylmethoxy)-5-fluoro-4-boronobenzonitrile (CAS: 2377609-55-5)
  • Structural Difference : A boronate ester and nitrile group replace the amine.
  • Applications : Used in Suzuki-Miyaura coupling reactions to construct biaryl systems. Three suppliers offer this compound, reflecting its niche in cross-coupling chemistry .
5-Nitro-2-fluoroaniline and 2-Nitro-5-fluoroaniline
  • Structural Difference: Nitro (-NO₂) and fluoro (-F) groups are positional isomers.
  • Properties : Spectroscopic studies (e.g., IR, XRD) show distinct intermolecular interactions due to nitro group orientation. These isomers exhibit varied reactivity in electrophilic substitution reactions .

Pharmacologically Active Analogues

Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide)
  • Structural Difference : A benzamide core with cyclopropylmethoxy and difluoromethoxy groups.
  • Pharmacology : Potent PDE4 inhibitor (IC₅₀ = 0.8 nM in neutrophils) with anti-inflammatory properties. The cyclopropylmethoxy group enhances selectivity and metabolic stability compared to rolipram .
Piclamilast (RP 73401)
  • Structural Difference : Lacks the cyclopropylmethoxy group but shares a benzamide scaffold.
  • Pharmacology : Similar potency to roflumilast (IC₅₀ = 2–13 nM) but with reduced metabolic stability due to the absence of cyclopropane .

Physicochemical Properties

Compound Physical State Key Functional Groups Lipophilicity (LogP)* Suppliers
2-(Cyclopropylmethoxy)-5-fluoroaniline Oil -NH₂, -OCH₂C₃H₅, -F ~2.5 (estimated) 6
2-(Cyclopropylmethoxy)-4-fluoroaniline Not reported -NH₂, -OCH₂C₃H₅, -F ~2.5 2
4-Fluoroaniline hydrochloride Solid -NH₃⁺Cl⁻, -OCH₂C₃H₅, -F Lower due to ionicity 4
Roflumilast Solid -CONH-, -OCH₂C₃H₅, -Cl ~3.8 N/A

*Estimated using ChemDraw software.

Commercial and Research Significance

  • Commercial Availability : The target compound has six suppliers, reflecting demand in medicinal chemistry. Derivatives like the boronate ester are less accessible (3 suppliers) .
  • Research Applications : Used in synthesizing anti-inflammatory agents () and natural product analogs (–5). The cyclopropylmethoxy group’s balance of lipophilicity and metabolic stability makes it a preferred substituent in drug design .

Biological Activity

Overview

2-(Cyclopropylmethoxy)-5-fluoroaniline is an organic compound characterized by its cyclopropylmethoxy group and a fluorine atom attached to an aniline ring. This compound has garnered interest in the scientific community due to its potential biological activities, including enzyme interactions and effects on various biochemical pathways.

  • Molecular Formula : C11H12FNO
  • Molecular Weight : 181.21 g/mol
  • CAS Number : 937596-77-5

The biological activity of this compound can be attributed to its interaction with specific biological targets, influenced by its chemical structure. The compound may act through the following mechanisms:

  • Target Interactions : The compound's structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions.
  • Biochemical Pathways : It can modulate signaling pathways, influencing cellular responses such as proliferation, apoptosis, or inflammation.
  • Pharmacokinetics : Understanding how the body processes this compound—absorption, distribution, metabolism, and excretion (ADME)—is crucial for evaluating its therapeutic potential.

Enzyme Inhibition Studies

Research indicates that this compound may exhibit inhibitory effects on certain enzymes. For instance, it has been studied for its potential as a phosphodiesterase (PDE) inhibitor, which plays a role in various signaling pathways involving cyclic nucleotides.

Enzyme IC50 Value (nM) Effect
PDE4140Inhibition of airway hyperreactivity in models of asthma
ThrombinNot specifiedPotential anticoagulant effects

Case Studies

  • Asthma Models : In vivo studies demonstrated that compounds similar to this compound reduced methacholine-stimulated airway hyperreactivity in asthmatic mice. This suggests a potential application in treating respiratory conditions by modulating inflammatory responses .
  • Cancer Research : Preliminary studies indicate that derivatives of this compound may selectively induce oxidative stress in cancer cells while sparing normal cells. This selectivity could be harnessed for targeted cancer therapies .

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

  • Nitration of Aniline : Introduction of a nitro group.
  • Reduction : Conversion of the nitro group to an amine.
  • Halogenation : Introduction of the fluorine atom.
  • Etherification : Attachment of the cyclopropylmethoxy group.

These steps can be optimized for industrial production using continuous flow reactors and efficient purification techniques.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties.

Compound Name Structural Difference Biological Activity
2-(Cyclopropylmethoxy)-4-fluoroanilineFluorine at position 4Different enzyme inhibition profile
2-(Cyclopropylmethoxy)-5-chloroanilineChlorine instead of fluorinePotentially different pharmacodynamics
2-(Cyclopropylmethoxy)-5-bromoanilineBromine instead of fluorineVarying reactivity and selectivity

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